molecular formula C10H19NO B13174143 1-[1-(Aminomethyl)cyclobutyl]-3-methylcyclobutan-1-ol

1-[1-(Aminomethyl)cyclobutyl]-3-methylcyclobutan-1-ol

Cat. No.: B13174143
M. Wt: 169.26 g/mol
InChI Key: BBOASVAHJYZDHK-UHFFFAOYSA-N
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Description

1-[1-(Aminomethyl)cyclobutyl]-3-methylcyclobutan-1-ol is an organic compound with the molecular formula C11H21NO It is a cyclobutane derivative that features both an aminomethyl group and a hydroxyl group attached to the cyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(Aminomethyl)cyclobutyl]-3-methylcyclobutan-1-ol typically involves multi-step organic reactions. One common method starts with the cyclobutylation of a suitable precursor, followed by the introduction of the aminomethyl group through reductive amination. The final step involves the hydroxylation of the cyclobutane ring to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, specialized catalysts, and controlled temperature and pH conditions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.

Chemical Reactions Analysis

Types of Reactions

1-[1-(Aminomethyl)cyclobutyl]-3-methylcyclobutan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield cyclobutanone derivatives, while reduction can produce various aminocyclobutane compounds.

Scientific Research Applications

1-[1-(Aminomethyl)cyclobutyl]-3-methylcyclobutan-1-ol has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[1-(Aminomethyl)cyclobutyl]-3-methylcyclobutan-1-ol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, influencing their activity. The hydroxyl group may also participate in hydrogen bonding, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(Aminomethyl)cyclobutylmethanol: A similar compound with a hydroxyl group attached to the cyclobutane ring.

    1-(Aminomethyl)cyclobutyl)-1-methylcyclobutan-1-ol: Another derivative with a different substitution pattern on the cyclobutane ring.

Uniqueness

1-[1-(Aminomethyl)cyclobutyl]-3-methylcyclobutan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C10H19NO

Molecular Weight

169.26 g/mol

IUPAC Name

1-[1-(aminomethyl)cyclobutyl]-3-methylcyclobutan-1-ol

InChI

InChI=1S/C10H19NO/c1-8-5-10(12,6-8)9(7-11)3-2-4-9/h8,12H,2-7,11H2,1H3

InChI Key

BBOASVAHJYZDHK-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C1)(C2(CCC2)CN)O

Origin of Product

United States

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